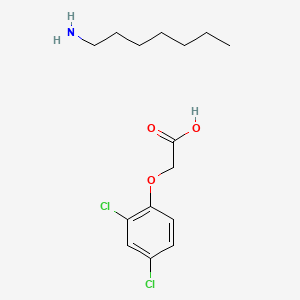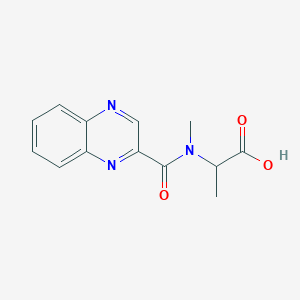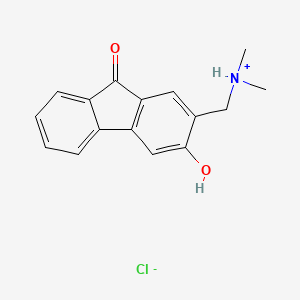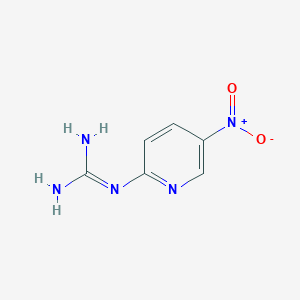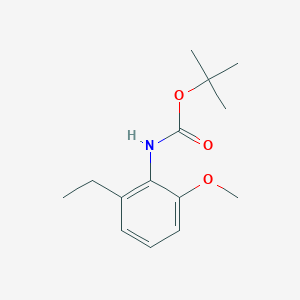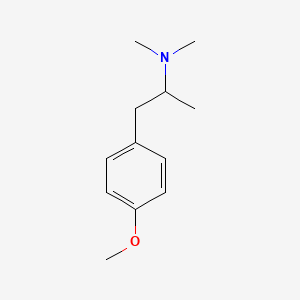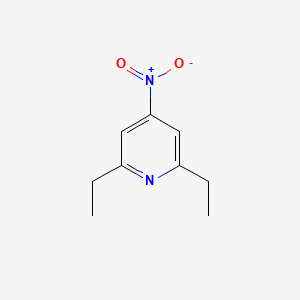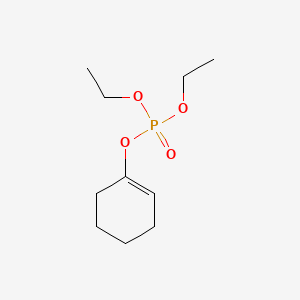
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester is a chemical compound with the molecular formula C10H19O4P and a molecular weight of 234.23 . It is known for its unique structure, which includes a cyclohexene ring bonded to a phosphoric acid ester group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester can be synthesized through the esterification of phosphoric acid with 1-cyclohexen-1-ol and diethyl phosphite. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to separate the desired ester from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphoric acid, 1-cyclohexen-1-yl diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes. The specific pathways and targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
Phosphoric acid, 1-cyclohexen-1-yl diethyl ester can be compared with similar compounds such as:
Phosphoric acid, 2-cyclohexen-1-yl diethyl ester: Similar structure but with a different position of the cyclohexene ring.
Phosphoric acid, 1H-benzotriazol-1-yl diethyl ester: Contains a benzotriazole ring instead of a cyclohexene ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
4452-32-8 |
|---|---|
Formule moléculaire |
C10H19O4P |
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
cyclohexen-1-yl diethyl phosphate |
InChI |
InChI=1S/C10H19O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3 |
Clé InChI |
HSZLFXQMARYHGS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
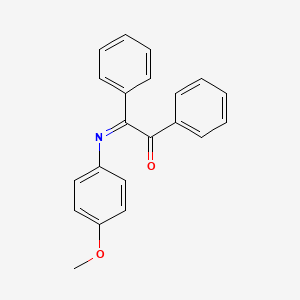
![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

